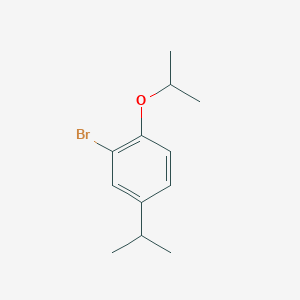

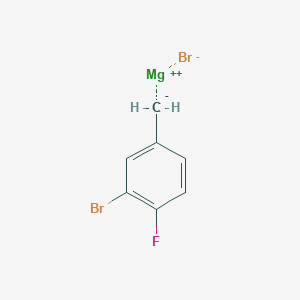

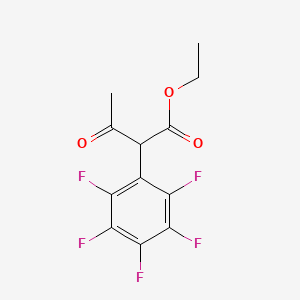

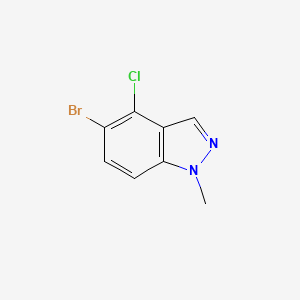

(3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzylmagnesium bromide compounds are a type of Grignard reagent. Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds . They are commonly used in organic synthesis for creating new carbon-carbon bonds, and for the preparation of alcohols, acids, and ketones .

Synthesis Analysis

The synthesis of benzylmagnesium bromide compounds typically involves the reaction of the corresponding benzyl bromide with magnesium metal in an ether solution .Molecular Structure Analysis

The molecular structure of benzylmagnesium bromide compounds generally consists of a benzyl group (a benzene ring attached to a CH2 group) bonded to a magnesium bromide group .Chemical Reactions Analysis

Benzylmagnesium bromide compounds, as Grignard reagents, are known to participate in several types of chemical reactions. They can act as nucleophiles, forming carbon-carbon bonds by reacting with electrophiles .Physical And Chemical Properties Analysis

Physical and chemical properties can vary widely depending on the specific structure of the compound. For example, 4-Fluorobenzyl bromide has a boiling point of 85 °C at 15 mmHg and a density of 1.517 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Alcohols

Grignard reagents are commonly used in the synthesis of alcohols . They can react with different types of organic compounds, such as alkyl halides, water, aldehydes, ketones, esters, acid chlorides, epoxides, and carbon dioxide . The reaction involves the nucleophilic addition to the carbonyl group, and the protonation of the alkoxide ion .

Formation of Carbon-Carbon Bonds

Grignard reagents are also used in the formation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group .

Synthesis of Carboxylic Acids

Grignard reagents can be used for the synthesis of carboxylic acids . This involves the reaction of the Grignard reagent with carbon dioxide, followed by acidification .

Benzylic Substitution Reactions

The benzylic position of “(3-Bromo-4-fluorobenzyl)magnesium bromide” makes it particularly reactive in substitution reactions . These reactions can occur via either SN1 or SN2 mechanisms, depending on the conditions .

Synthesis of Aromatic Compounds

Grignard reagents can be used in the synthesis of aromatic compounds . The benzylic position of the Grignard reagent can undergo electrophilic aromatic substitution reactions .

Synthesis of Fluorinated Compounds

The presence of a fluorine atom in “(3-Bromo-4-fluorobenzyl)magnesium bromide” makes it useful in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

magnesium;2-bromo-1-fluoro-4-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOBRXGXKBDXNO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C=C1)F)Br.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-fluorobenzyl)magnesium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)

![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)

![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)